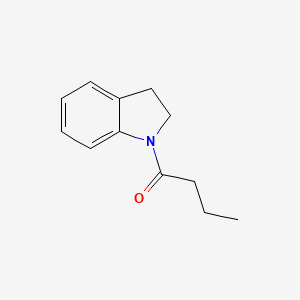

N-Butyrylindoline

Description

N-Butyrylindoline is an N-acylated indoline derivative, characterized by a butyryl group (CH₂CH₂CH₂CO-) attached to the nitrogen atom of the indoline core. Indoline itself is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRQEDCVGYSTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392203 | |

| Record name | N-BUTYRYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91639-92-8 | |

| Record name | N-BUTYRYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyrylindoline typically involves the reaction of indoline with butyric anhydride or butyryl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the acylation of the nitrogen atom in the indoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyrylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-butyrylindole, where the indoline ring is converted to an indole ring.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the indoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: N-Butyrylindole

Reduction: this compound amine derivative

Substitution: Various substituted this compound derivatives depending on the electrophile used.

Scientific Research Applications

Anti-Alzheimer's Activity

Recent studies have highlighted the potential of indole derivatives, including N-butyrylindoline, in combating neurodegenerative diseases such as Alzheimer's. A notable study synthesized a series of indole-based compounds and evaluated their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities, which are critical for treating Alzheimer's disease. The results indicated that certain compounds exhibited significant dual inhibition at nanomolar concentrations, suggesting their potential as multi-target-directed ligands (MTDL) for Alzheimer's therapy .

Key Findings:

- Dual Inhibition: Compounds derived from indole scaffolds showed dual AChE/BuChE inhibitory activities.

- Anti-Aβ Aggregation: Some derivatives inhibited amyloid β aggregation, a hallmark of Alzheimer's pathology.

- Cytotoxicity Studies: In vitro assessments revealed varying cytotoxic effects on human neuroblastoma and hepatic cell lines, which are crucial for evaluating safety and efficacy .

Antibacterial Properties

This compound has also been explored for its antibacterial properties against multidrug-resistant bacteria. A recent study found that synthetic indole derivatives effectively targeted gram-positive bacteria by disrupting respiratory metabolism and membrane potential. This mechanism is critical in addressing the growing challenge of antibiotic resistance .

Mechanism of Action:

- Inhibition of Respiratory Metabolism: Indole derivatives interfere with bacterial energy production pathways.

- Membrane Disruption: They can disrupt bacterial membranes, leading to increased susceptibility to phagocytosis by immune cells.

Cancer Therapy

Indole derivatives, including this compound, have shown promise in cancer treatment due to their ability to inhibit tubulin polymerization. Recent research has demonstrated that certain indole-based compounds can effectively target tubulin, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds designed with indole scaffolds exhibited potent antiproliferative activity against various cancer cell lines .

Notable Outcomes:

- Cell Cycle Arrest: Indole derivatives caused G2/M phase arrest in cancer cells.

- Apoptosis Induction: Mechanistic studies confirmed that these compounds induced apoptosis in a dose-dependent manner.

- Molecular Docking Studies: These studies provided insights into binding affinities at the colchicine-binding site on tubulin, enhancing the understanding of their anticancer mechanisms .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of N-Butyrylindoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of this compound being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- N-Butyrylindoline: The acyl group introduces a polar carbonyl, increasing solubility in polar aprotic solvents compared to alkylated analogs. Molecular weight is estimated at ~217 g/mol (C₁₂H₁₅NO).

- N-n-butylaniline : Lacks a carbonyl group, rendering it more lipophilic (MW: 177.3 g/mol).

- Butriptyline : A tricyclic antidepressant (MW: 293.45 g/mol) with a fused ring system, highlighting how structural complexity impacts pharmacological activity.

Research Findings and Key Insights

Analytical Characterization

Structural confirmation of this compound would rely on ¹H/¹³C NMR spectroscopy (as shown in ’s appendix), with key signals for the carbonyl group (~170 ppm in ¹³C NMR) and indoline protons. This contrasts with N-n-butylaniline, where NMR would highlight alkyl chain protons and absence of carbonyl signals.

Biological Activity

N-Butyrylindoline is an indole-derived compound that has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Indole Compounds

Indole and its derivatives are known for their extensive biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The structural diversity of indole compounds allows for various interactions with biological targets, making them significant in drug discovery and development .

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to well-known anticancer agents like colchicine. The mechanism involves binding to the colchicine site on tubulin, which inhibits tubulin polymerization and leads to cell cycle arrest .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh7 (Hepatocellular) | 5.0 | Tubulin polymerization inhibition |

| MDA-MB-231 (Breast) | 0.57 | Disruption of microtubule structures |

| U-937 (Leukemia) | 0.6 | Induction of apoptotic pathways |

2. Antibacterial and Antifungal Properties

This compound also demonstrates antibacterial and antifungal activities. It has been effective against various strains of bacteria and fungi, suggesting potential use as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Antibacterial |

| S. aureus | 16 µg/mL | Antibacterial |

| C. albicans | 8 µg/mL | Antifungal |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on liver cancer cells (Huh7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 5.0 µM. The compound induced G2/M-phase cell cycle arrest and subsequent apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Action

In another investigation focusing on its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with MIC values as low as 16 µg/mL for S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.